Product packaging for Butyl 4-methoxybenzoate(Cat. No.:CAS No. 6946-35-6)

Butyl 4-methoxybenzoate

Cat. No.: B1619386
CAS No.: 6946-35-6
M. Wt: 208.25 g/mol
InChI Key: DXKMHDQQRQRYCI-UHFFFAOYSA-N
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Description

Significance and Research Context of Benzoate (B1203000) Esters

Benzoate esters represent a significant and versatile class of organic compounds derived from benzoic acid. ontosight.ai Their broad utility across various scientific and industrial domains underscores their importance in chemical research. In organic synthesis, they serve as crucial intermediates and building blocks for more complex molecules. The ester functional group can undergo various transformations, making them valuable in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai

The applications of benzoate esters are diverse. They are investigated for their potential as solvents for materials like cellulose (B213188) esters and ethers and as components in the formulation of resins. Research has also delved into their biological activities, with studies exploring their potential antimicrobial and anti-inflammatory properties. Furthermore, certain benzoate esters are examined for their ability to act as UV filters, a property of interest in materials science and cosmetic chemistry. In the field of drug delivery, the ester linkage is explored in the design of prodrugs to potentially enhance the absorption and bioavailability of therapeutic agents. The study of their hydrolysis kinetics, such as the work on the hydrolysis of benzoate esters by carboxypeptidase A, provides fundamental insights into enzyme mechanisms.

Scope of Academic Inquiry for Butyl 4-methoxybenzoate (B1229959)

The academic inquiry into Butyl 4-methoxybenzoate is situated within the broader context of research on substituted benzoate esters. While extensive research may focus on related compounds like its isomers (e.g., tert-butyl 4-methoxybenzoate) or other alkyl benzoates, these studies provide a framework for understanding the potential research avenues for the n-butyl variant.

Key areas of academic investigation for compounds within this class include:

Synthesis and Characterization: Research frequently involves the development and optimization of synthetic routes, such as Fischer esterification or microwave-assisted synthesis, to produce high-purity esters. rsc.org A study on the saponification of a series of butyl substituted benzoates, including this compound, utilized the Hammett linear relationship as a molecular probe to investigate microwave selective heating effects. benthamdirect.com Comprehensive characterization using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is standard practice to confirm the structure and purity of the synthesized compounds. nist.govrsc.org

Reaction Kinetics and Mechanisms: The ester functional group is a focal point for mechanistic studies. Research on related benzoate esters explores their hydrolysis under various conditions and their interactions with biological macromolecules. For instance, studies on tert-butyl 4-methoxybenzoate examine its hydrolysis to release the corresponding acid and alcohol, and how the methoxy (B1213986) group influences the compound's reactivity.

Coordination Chemistry: The benzoate moiety can act as a ligand in coordination complexes. Research on copper(II) complexes with various aminoalcohols and benzoates, including 4-methoxybenzoic acid, has explored the synthesis, structure, and magnetic properties of the resulting mono-, di-, or trinuclear entities. rsc.org

Material and Industrial Applications: As a derivative of 4-methoxybenzoic acid (p-anisic acid), this compound is of interest for its potential applications. It is utilized as a fragrance agent in perfumes and as an intermediate in the synthesis of other chemical compounds. ontosight.ai

Table 2: List of Compound Names

Compound Name
This compound
n-Butyl anisate
Butyl p-anisate
p-Methoxybenzoic acid butyl ester
Benzoic acid
Ethanol
Ether
tert-Butyl 4-methoxybenzoate
4-Methoxybenzoic acid
Carboxypeptidase A
Copper(II)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B1619386 Butyl 4-methoxybenzoate CAS No. 6946-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6946-35-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

butyl 4-methoxybenzoate

InChI

InChI=1S/C12H16O3/c1-3-4-9-15-12(13)10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

DXKMHDQQRQRYCI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC

Other CAS No.

6946-35-6

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Esterification Reactions for Butyl 4-methoxybenzoate (B1229959) Synthesis

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the cornerstone of Butyl 4-methoxybenzoate synthesis. This involves the reaction of 4-methoxybenzoic acid with n-butanol.

The most traditional and widely practiced method for synthesizing this compound is the Fischer-Speier esterification. researchgate.net This acid-catalyzed reaction involves heating a mixture of 4-methoxybenzoic acid and an excess of n-butanol under reflux conditions. researchgate.net The use of excess alcohol helps to shift the chemical equilibrium towards the formation of the ester. researchgate.net

Commonly used catalysts are strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). numberanalytics.comresearchgate.net A critical aspect of this method is the removal of water, a byproduct of the reaction, which can be accomplished using a Dean-Stark apparatus to drive the reaction to completion. numberanalytics.comresearchgate.net While reliable, these methods often require high temperatures, long reaction times, and neutralization steps to remove the corrosive acid catalyst. numberanalytics.comresearchgate.net

Table 1: Conventional Fischer-Speier Esterification

Reactants Catalyst Key Conditions Advantages Limitations
4-methoxybenzoic acid, n-butanol H₂SO₄, p-TsOH Reflux temperature, excess alcohol, water removal Well-established, readily available catalysts High temperature, long reaction time, catalyst neutralization required

To overcome the limitations of conventional methods, research has focused on developing more efficient and environmentally benign catalysts. These include Lewis acids, solid acid catalysts, and organocatalysts.

Lewis acid catalysts , such as complexes of zirconium, have been shown to be effective for esterification. eurekalert.orgorgsyn.org For instance, a zirconocene (B1252598) triflate complex can catalyze the esterification of benzoic acid derivatives and is noted for its moisture stability, which can eliminate the need for water scavengers. eurekalert.orgorgsyn.org

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosivity. uni-regensburg.deorganic-chemistry.org Examples include:

Heteropolyacids like phosphotungstic acid, which exhibit high Brønsted acidity and can catalyze esterification with high efficiency. organic-chemistry.org

Supported iron oxide nanoparticles (e.g., FeNP@SBA-15) have been used for the solvent-free esterification of benzoic acid, demonstrating high yields and excellent reusability. researchgate.net

Ion-exchange resins are another class of solid catalysts that have been successfully employed in esterification reactions. uni-regensburg.de

Organocatalysis provides a metal-free alternative. 4-(Dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst that can promote esterification under mild conditions, often in conjunction with an activating agent. nih.gov

Table 2: Comparison of Advanced Catalytic Approaches

Catalyst Type Example Key Advantages
Lewis Acid Zirconocene triflate Moisture tolerant, avoids water scavengers. eurekalert.orgorgsyn.org
Solid Acid Supported Iron Oxide Nanoparticles Reusable, solvent-free conditions possible. researchgate.net
Organocatalyst 4-(Dimethylamino)pyridine (DMAP) Metal-free, mild reaction conditions. nih.gov

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. A notable one-pot method for preparing this compound involves the use of triphenylphosphine (B44618) dihalide (Ph₃PX₂) and 4-(dimethylamino)pyridine (DMAP). nih.gov In this procedure, 4-methoxybenzoic acid is activated in situ by the reagent, followed by the addition of n-butanol. The reaction proceeds rapidly at room temperature, affording the desired ester in high yield (90%) in a matter of minutes. nih.gov This strategy highlights the advantages of very short reaction times and mild, neutral conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of solvent-free conditions, alternative energy sources like microwaves, and the development of photocatalytic methods.

Solvent-free, or "dry media," reactions represent a significant green chemistry advancement. The esterification of 4-hydroxybenzoic acid with butanol has been successfully performed using p-toluenesulfonic acid as a catalyst in a simple, heterogeneous mixture of reagents without any solvent. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. researchgate.netusm.my The esterification of benzoic acid with butanol under microwave irradiation shows a significant rate acceleration compared to conventional heating. researchgate.netresearchgate.netijsdr.org In a sealed-vessel microwave system, the esterification of a substituted benzoic acid with butanol achieved a 98% yield in just 15 minutes at 130°C, demonstrating a dramatic reduction in reaction time. usm.my The combination of solvent-free conditions with microwave irradiation offers a particularly green and efficient route for ester synthesis. researchgate.net

Table 3: Green Synthetic Approaches

Method Energy Source Key Conditions Advantages
Solvent-Free Conventional Heating Heterogeneous mixture, catalyst (e.g., p-TsOH) Eliminates solvent waste, simplifies workup. researchgate.net
Microwave-Assisted Microwave Irradiation Sealed-vessel, acid catalyst Drastically reduced reaction times, high yields. usm.myijsdr.org

Photocatalysis, which utilizes light to drive chemical reactions, represents a frontier in green synthesis. While a direct photocatalytic synthesis of this compound is not widely reported, related transformations demonstrate the potential of this methodology.

One approach involves a dual catalytic system, combining a photocatalyst with a nickel catalyst. researchgate.netscispace.com For instance, graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, can act as a photocatalyst in combination with a nickel-bipyridine complex to catalyze the cross-coupling of carboxylic acids with aryl halides. researchgate.netscispace.com This method has been used to couple various carboxylic acids with methyl 4-iodobenzoate, a substrate structurally similar to the target acid, under visible light irradiation. researchgate.net

Another emerging pathway is the photocatalytic decarboxylative esterification of carboxylic acids. nih.gov These reactions proceed via radical intermediates generated under light irradiation, offering a novel route to ester formation under mild conditions. uni-regensburg.de These methods highlight the potential for developing future light-driven syntheses of esters like this compound.

Functional Group Interconversions and Precursor Chemistry

The synthesis of this compound can be achieved through various modern synthetic routes that involve the strategic manipulation of functional groups. These methods often utilize precursor molecules that are readily available and can be efficiently converted to the desired ester product. Key strategies include the acylation of organoboranes using activated amides and the transformation of nitrile-containing precursors.

A highly efficient method for synthesizing esters, including this compound, involves the palladium-catalyzed acylative cross-coupling of activated amides with organoboranes. This approach demonstrates a valuable functional group interconversion where an amide is transformed into an ester.

In a specific application of this methodology, an activated amide, 4-methoxy-N-methyl-N-tosylbenzamide, serves as the acyl donor. The reaction proceeds via a palladium-catalyzed C-O coupling. When 4-methoxy-N-methyl-N-tosylbenzamide is reacted with a hydroboration solution of n-butyl vinyl ether using 9-Borabicyclo[3.3.1]nonane (9-BBN), the process yields this compound. wikipedia.org This transformation occurs due to the facile β-alkoxy elimination of the intermediate organoborane, which then participates in the subsequent C-O cross-coupling. wikipedia.org The reaction is effectively catalyzed by a palladium complex, such as the PEPPSI catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), in the presence of a base like potassium carbonate. wikipedia.org This method resulted in a high yield of the target ester. wikipedia.org

Table 1: Synthesis of this compound from an Activated Amide wikipedia.org

Reactant 1Reactant 2 SystemCatalystProductYield
4-methoxy-N-methyl-N-tosylbenzamiden-butyl vinyl ether / 9-BBNPEPPSI (PdCl₂ with 1,3-bis(2,6-diisopropyl)phenylimidazolylidene and 3-chloropyridine)This compound83%

Another synthetic pathway to this compound starts from benzyl (B1604629) cyanide precursors, specifically 4-methoxybenzyl cyanide. The key transformation in this route is the conversion of the nitrile functional group directly into an ester via the Pinner reaction. wikipedia.orgnumberanalytics.com

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgorganic-chemistry.org In this context, 4-methoxybenzyl cyanide is treated with butanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas. organic-chemistry.org This initial step forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgnumberanalytics.com This salt is generally not isolated due to its thermodynamic instability. wikipedia.org

The subsequent step involves the hydrolysis of the Pinner salt. By treating the reaction mixture with water, the imino ester intermediate is converted into the final ester product, this compound, and an ammonium (B1175870) salt. wikipedia.org This method provides a direct and classical route for transforming a nitrile into an ester.

Table 2: Pinner Reaction for this compound Synthesis

PrecursorReagentsIntermediateFinal Product
4-methoxybenzyl cyanide1. Butanol, Anhydrous HCl2. WaterButyl 4-methoxybenzenecarboximidate hydrochloride (Pinner Salt)This compound

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal multiplicity, and coupling constants (J).

For n-Butyl 4-methoxybenzoate (B1229959) , the spectrum shows characteristic signals for both the aromatic and the aliphatic butyl chain protons. The aromatic region displays a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The two aromatic protons ortho to the electron-withdrawing ester group are deshielded and appear downfield, while the two protons ortho to the electron-donating methoxy (B1213986) group are more shielded and appear upfield. researchgate.netnih.gov The signals for the butyl group appear in the upfield region, with chemical shifts and multiplicities corresponding to the -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groups. researchgate.netnih.gov

For tert-Butyl 4-methoxybenzoate , the aromatic signals are similar to the n-butyl isomer. However, the aliphatic region is simplified, showing a single, strong singlet for the nine equivalent protons of the tert-butyl group, a distinctive feature of this isomer. acs.orgnih.gov

Interactive Data Table: ¹H NMR Data for Butyl 4-methoxybenzoate Isomers (in CDCl₃)

IsomerAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
n-Butyl Aromatic H (ortho to -COO)~8.00 nih.govDoublet~9.2 nih.gov2H
Aromatic H (ortho to -OCH₃)~6.91 nih.govDoublet~9.2 nih.gov2H
-OCH₂ -CH₂-CH₂-CH₃~4.29 nih.govTriplet~6.4 nih.gov2H
-OCH₃~3.85 nih.govSingletN/A3H
-O-CH₂-CH₂ -CH₂-CH₃~1.74 nih.govMultipletN/A2H
-O-CH₂-CH₂-CH₂ -CH₃~1.47 nih.govMultipletN/A2H
-O-CH₂-CH₂-CH₂-CH₃ ~0.98 nih.govTriplet~7.6 nih.gov3H
tert-Butyl Aromatic H (ortho to -COO)~7.94 acs.orgnih.govDoublet~8.8-9.0 acs.orgnih.gov2H
Aromatic H (ortho to -OCH₃)~6.89 acs.orgnih.govDoublet~8.8-8.9 acs.orgnih.gov2H
-OCH₃~3.84 acs.orgnih.govSingletN/A3H
-C(CH₃)₃~1.58 acs.orgnih.govSingletN/A9H

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule.

In n-Butyl 4-methoxybenzoate , the spectrum displays twelve distinct signals corresponding to each carbon atom. Key signals include the ester carbonyl carbon at ~166.3 ppm, the aromatic carbon attached to the methoxy group at ~163.2 ppm, and the methoxy carbon itself at ~55.2 ppm. researchgate.net The four carbons of the n-butyl group are observed in the upfield region between approximately 13 and 65 ppm. researchgate.net

For tert-Butyl 4-methoxybenzoate , the spectrum shows fewer signals due to the symmetry of the tert-butyl group. The three methyl carbons are equivalent and appear as a single signal at ~28.1 ppm, while the quaternary carbon of the tert-butyl group appears at ~81.4 ppm. nih.gov The aromatic and carbonyl carbon signals are found at similar positions to the n-butyl isomer. nih.gov

Interactive Data Table: ¹³C NMR Data for this compound Isomers (in CDCl₃)

IsomerAssignmentChemical Shift (δ, ppm)
n-Butyl C =O166.29 researchgate.net
Ar-C -OCH₃163.21 researchgate.net
Ar-C H (ortho to -COO)131.43 researchgate.net
Ar-C (ipso to -COO)122.88 researchgate.net
Ar-C H (ortho to -OCH₃)113.98 researchgate.net
-OC H₂-64.39 researchgate.net
-OC H₃55.24 researchgate.net
-O-CH₂-C H₂-30.79 researchgate.net
-O-CH₂-CH₂-C H₂-18.97 researchgate.net
-O-CH₂-CH₂-CH₂-C H₃13.70 researchgate.net
tert-Butyl C =O164.8 nih.gov
Ar-C -OCH₃~163.0
Ar-C H (ortho to -COO)130.8 nih.gov
Ar-C (ipso to -COO)~130.4
Ar-C H (ortho to -OCH₃)~128.4
-O-C (CH₃)₃81.4 nih.gov
-OC H₃~55.3
-O-C(C H₃)₃28.1 nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly useful for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For n-Butyl 4-methoxybenzoate , the spectrum is characterized by several strong absorption bands. researchgate.net A prominent band appears at 1714.6 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net Another strong absorption is observed at 1256.6 cm⁻¹, corresponding to the asymmetric C-O-C stretching of the ester linkage. researchgate.net Other characteristic absorptions include C-H stretches from the aliphatic and aromatic portions of the molecule (typically 2800-3100 cm⁻¹), aromatic C=C stretching vibrations (around 1600 cm⁻¹ and 1500 cm⁻¹), and the C-O stretch of the aryl ether (methoxy group).

Data Table: Key FT-IR Vibrational Frequencies for n-Butyl 4-methoxybenzoate

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1714.6 researchgate.netC=O StretchEster
1256.6 researchgate.netAsymmetric C-O StretchEster
~1608C=C StretchAromatic Ring
~1245Asymmetric C-O-C StretchAryl Ether
~1167Symmetric C-O-C StretchEster
~1100Symmetric C-O-C StretchAryl Ether

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While specific experimental Raman spectra for this compound are not widely reported in the surveyed literature, the expected features can be predicted. Raman is particularly sensitive to non-polar, symmetric vibrations. Therefore, for this compound, strong Raman signals would be expected for the symmetric "breathing" mode of the benzene ring (around 1000 cm⁻¹) and the C=C stretching vibrations within the ring. The C=O stretch of esters also gives rise to a Raman signal, typically found around 1740 cm⁻¹. researchgate.net Aliphatic C-H stretching and bending modes would also be present. This technique is valuable for confirming the presence of the aromatic system and the carbonyl group, complementing the information from IR spectroscopy. nih.gov

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial structural information from the fragmentation pattern.

For n-Butyl 4-methoxybenzoate , the electron ionization (EI) mass spectrum shows a molecular ion (M⁺) peak at m/z 208, confirming the molecular formula C₁₂H₁₆O₃. researchgate.net The most intense peak, or base peak, is observed at m/z 135. researchgate.net This fragment corresponds to the highly stable 4-methoxybenzoyl cation, formed by the cleavage of the ester's C-O bond and loss of the butoxy radical. Another significant fragmentation pathway for straight-chain esters is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, leading to the elimination of a neutral butene molecule (C₄H₈) and the formation of a radical cation of 4-methoxybenzoic acid at m/z 152. Other observed fragments include m/z 107 (loss of CO from the m/z 135 fragment) and m/z 92. researchgate.net

The fragmentation of tert-Butyl 4-methoxybenzoate is distinct. While its molecular ion is also at m/z 208, it is often of very low abundance. The fragmentation is dominated by the loss of a neutral isobutylene (B52900) molecule (C₄H₈) to form a protonated 4-methoxybenzoic acid fragment at m/z 152. Another major pathway is the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57. The 4-methoxybenzoyl cation at m/z 135 is also observed. nih.gov

X-ray Diffraction Crystallography for Solid-State Characterization

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the material's properties.

Single Crystal X-ray Diffraction (SCXRD) involves directing a beam of X-rays onto a single crystal and measuring the resulting diffraction pattern. This pattern is then used to construct a three-dimensional model of the electron density, from which the atomic structure of the molecule can be determined.

A review of the current scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for the compound this compound has not been reported. Therefore, precise experimental data on its solid-state conformation, bond lengths, and crystal packing arrangement are not available at this time. Should a suitable single crystal be grown in the future, SCXRD analysis would provide definitive information on its molecular geometry and packing motif in the solid state.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. The analysis partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. This allows for the mapping of intermolecular close contacts and the generation of two-dimensional "fingerprint plots" that summarize the nature and relative importance of these interactions. acs.org

As no crystallographic data for this compound is currently available, a Hirshfeld surface analysis cannot be performed for this specific compound. However, analysis of structurally related molecules provides insight into the types of interactions that would likely govern its crystal packing. For example, in many organic esters, the packing is dominated by van der Waals forces, with significant contributions from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) contacts. In the case of this compound, one would expect to see significant H···H interactions due to the aliphatic butyl chain and aromatic hydrogens. C-H···π interactions involving the methoxybenzene ring and potential weak C-H···O hydrogen bonds involving the ester and methoxy oxygen atoms would also be anticipated to play a role in stabilizing the crystal structure. The quantitative contribution of these different interactions could be precisely determined from a fingerprint plot derived from Hirshfeld surface analysis if crystallographic data were to become available.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. By utilizing functionals such as B3LYP combined with appropriate basis sets, it is possible to obtain highly accurate information regarding the molecule's geometry, orbital energies, and reactivity. researchgate.net

The initial step in most computational studies involves the optimization of the molecule's geometry to find its lowest energy conformation. tandfonline.com For Butyl 4-methoxybenzoate (B1229959), this process involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Theoretical calculations for geometry optimization are typically performed in the gas phase and may show slight deviations from experimental data obtained in the solid phase. tandfonline.com

Conformational analysis is particularly important for the flexible butyl group. Different rotational isomers (conformers) can exist, and DFT calculations help identify the most stable conformer by comparing their relative energies. rsc.org The planarity between the carbonyl group and the aromatic ring is a key feature, as it influences electron delocalization. liverpool.ac.uk

Table 1: Selected Optimized Geometrical Parameters for the 4-Methoxybenzoate Moiety (Illustrative) Note: Data is representative of similar benzoate (B1203000) structures as specific experimental values for Butyl 4-methoxybenzoate are not readily available in the cited literature. The values are based on studies of related compounds like methyl 4-methoxybenzoate. researchgate.net

ParameterBond/AngleTheoretical Value
Bond Lengths (Å) C=O~ 1.21 Å
C-O (ester)~ 1.35 Å
C-C (ring)~ 1.39 - 1.41 Å
C-O (methoxy)~ 1.36 Å
**Bond Angles (°) **O=C-O~ 124°
C-O-C (ester)~ 116°
C-C-C (ring)~ 119 - 121°

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity. researchgate.net

In this compound, the HOMO is typically localized over the electron-rich methoxy (B1213986) group and the benzene (B151609) ring, while the LUMO is concentrated on the carbonyl group and the aromatic ring. This distribution dictates the molecule's behavior in chemical reactions. For a related compound, (coumarin-6-yl)-4-tert-butylbenzoate, DFT calculations yielded a HOMO-LUMO energy gap of 4.45 eV. sapub.orgujkz.gov.bf

Table 2: Frontier Molecular Orbital Energies for a Structurally Related Coumarin (B35378) Derivative (Illustrative) Source: Data for (coumarin-6-yl)-4-tert-butylbenzoate. sapub.orgujkz.gov.bf

ParameterEnergy (eV)
HOMO -6.50
LUMO -2.05
Energy Gap (ΔE) 4.45

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map uses a color scale to represent different potential values on the electron density surface.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl and methoxy groups. These areas are the most likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. researchgate.netuni-muenchen.de This analysis is crucial for understanding intermolecular interactions. researchgate.net

Theoretical vibrational analysis is performed to understand the molecule's dynamic behavior. DFT calculations can predict the vibrational frequencies and corresponding modes, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net A scaling factor is often applied to the calculated wavenumbers to correct for anharmonicity and limitations of the theoretical method. researchgate.net

The vibrational assignments for this compound would include characteristic peaks for the C=O stretching of the ester group, aromatic C-C stretching, C-H stretching of the alkyl and aromatic groups, and C-O stretching of the ester and methoxy groups.

Table 3: Selected Calculated Vibrational Frequencies and Assignments for a Related Benzoate Note: Data is representative and based on the analysis of Methyl 4-methoxybenzoate (M4MB). researchgate.net

Calculated Frequency (cm⁻¹)Assignment
~3080Aromatic C-H Stretch
~2960Aliphatic C-H Stretch
~1720C=O Carbonyl Stretch
~1610Aromatic C=C Stretch
~1260Asymmetric C-O-C Stretch
~1170In-plane C-H Bending
~1100Symmetric C-O-C Stretch

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. tandfonline.com Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov Molecules with significant NLO response often feature a donor-acceptor pair connected by a π-conjugated system. sapub.org

The NLO properties of a related compound, (coumarin-6-yl)-4-tert-butylbenzoate, were investigated using DFT calculations, and its hyperpolarizability was compared to that of urea, a standard reference material for NLO studies. sapub.orgujkz.gov.bf The results suggested that the coumarin derivative possesses potential for NLO applications. sapub.org

Table 4: Calculated NLO Properties for a Structurally Related Coumarin Derivative Source: Data for (coumarin-6-yl)-4-tert-butylbenzoate at the RB3LYP/6-311++G(d,p) level. sapub.org

PropertyCalculated Value
**Dipole Moment (μ) **7.71 D
Polarizability (α) 39.2 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β) 5.37 x 10⁻³⁰ esu

Molecular Dynamics Simulations for Supramolecular Assemblies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the formation of large, ordered structures known as supramolecular assemblies. nih.gov These simulations can provide insights into the non-covalent interactions, such as hydrogen bonding and π–π stacking, that drive the self-assembly process. nih.govscience.gov

For a molecule like this compound, MD simulations could be employed to model its behavior in condensed phases or at interfaces. The simulations could predict how individual molecules arrange themselves through interactions between the aromatic rings (π–π stacking) and polar ester groups. nih.gov This knowledge is valuable for designing new materials where the macroscopic properties are controlled by the molecular-level organization.

Chemical Reactivity and Mechanistic Investigations

Photochemical Transformations and Photoreactivity

The photochemical behavior of Butyl 4-methoxybenzoate (B1229959) is governed by the electronic properties of the para-substituted aromatic ring and the ester functional group. The methoxy (B1213986) group, being an electron-donating group, and the carbonyl group of the ester, an electron-withdrawing group, influence the excited state chemistry of the molecule.

Direct photolysis involves the absorption of a photon by a molecule, leading to its excitation to a higher electronic state, from which chemical reactions can occur. For aromatic esters like Butyl 4-methoxybenzoate, UV irradiation can populate excited singlet and triplet states. While specific studies on the direct photolysis of this compound are not extensively detailed in the reviewed literature, the pathways for related aromatic compounds often involve bond cleavage or rearrangements. For instance, the direct photolysis of 4-tert-alkyl-1,4-dihydropyridines using blue light irradiation has been shown to generate tertiary alkyl radicals, although this system is structurally distinct from this compound chemrxiv.org. The photolysis of aromatic esters can lead to cleavage of the ester bond, either at the acyl-oxygen or the alkyl-oxygen position, resulting in radical or ionic intermediates.

A study on 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM), which contains the 4-methoxybenzoyl moiety, utilized nanosecond laser flash photolysis to investigate its transient species nih.gov. Excitation at 266 nm led to the formation of the triplet state of the keto form of BM-DBM nih.gov. Similarly, studies on 2-alkoxy thioxanthones show that laser flash photolysis at 355 nm generates triplet excited states with characteristic absorption bands scielo.br. These findings suggest that laser flash photolysis of this compound would likely generate its triplet excited state, which could be monitored by transient absorption spectroscopy.

Table 1: Transient Species Observed in Laser Flash Photolysis of Related Compounds

Compound Excitation Wavelength (nm) Observed Transient Species Absorption Maxima (nm) Lifetime Reference
4-tert-butyl-4'-methoxydibenzoylmethane (keto form) 266 Triplet State Not specified ~500 ns nih.gov
2-methoxythioxanthone 355 Triplet State 310, 620 5.3 µs scielo.br
2-benzyloxythioxanthone 355 Triplet State 310, 620 5.3 µs scielo.br

Following initial photoexcitation to the singlet state, aromatic carbonyl compounds can undergo intersystem crossing (ISC) to the triplet state. The quantum yield of triplet state formation is a key parameter in determining the subsequent photochemical pathways mdpi.com.

In the case of 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM), laser flash photolysis studies have demonstrated the formation of a triplet state with a lifetime of approximately 500 ns nih.gov. This triplet state was shown to be quenched by molecular oxygen nih.gov. Triplet state quenching can occur through various mechanisms, including energy transfer or electron transfer. Oxygen is a well-known efficient quencher of triplet states. The interaction between the triplet excited state of a molecule and ground-state triplet oxygen can lead to the formation of singlet oxygen, a reactive oxygen species.

Studies on other UV absorbers, such as octyl methoxycinnamate, also investigate the properties of their excited triplet states. The lifetime and quenching of these states are crucial for understanding the photostability of the molecules researchgate.net.

Excited state molecules can undergo rearrangements to form new structural isomers. While specific photochemical rearrangements or cyclizations for this compound have not been documented in the available literature, related aromatic esters can undergo reactions such as the Photo-Fries rearrangement. This reaction typically involves the homolytic cleavage of the acyl-oxygen bond of the ester, followed by the recombination of the resulting acyl and phenoxy radicals at the ortho or para positions of the aromatic ring. For this compound, a Photo-Fries-type rearrangement would be theoretically possible, leading to the formation of butyl salicylates or related structures.

Catalytic Reaction Mechanisms and Selectivity

The ester and aromatic ether functionalities of this compound allow it to participate in various catalytic reactions. For instance, the synthesis of related compounds such as 1-butoxy-4-tert-butylbenzene has been achieved via phase transfer catalysis, demonstrating a method for forming the ether linkage under heterogeneous conditions bcrec.id.

In another example, a "one-pot" nitro-reductive cyclization reaction was used to synthesize ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. This complex transformation involves the catalytic reduction of a nitro group and subsequent cyclization, showcasing the utility of catalytic systems in constructing complex molecules from substituted benzoates mdpi.com. The presence of potassium carbonate as a catalyst has been noted in the synthesis of (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, indicating the role of base catalysis in reactions involving similar structural motifs mdpi.com.

Oxidation and Reduction Chemistry of the Ester and Aromatic Moieties

The chemical reactivity of this compound towards oxidation and reduction is determined by its functional groups. The aromatic ring, activated by the electron-donating methoxy group, is susceptible to electrophilic attack and potentially to oxidation under certain conditions. The ester group can be reduced or hydrolyzed.

Oxidation: The aromatic ring of 4-methoxybenzoic acid (p-anisic acid), the parent acid of this compound, can be oxidized. While specific studies on this compound are scarce, the oxidation of p-anisaldehyde to p-anisic acid is a known transformation wikipedia.org. This suggests that the aromatic system is stable to certain oxidizing conditions that transform an aldehyde to a carboxylic acid.

Reduction: The ester functionality can be reduced to the corresponding alcohol, 4-methoxybenzyl alcohol, using common reducing agents like lithium aluminum hydride. The aromatic ring is generally resistant to reduction under these conditions. Catalytic hydrogenation could potentially reduce the aromatic ring, but this typically requires harsh conditions (high pressure and temperature) and specific catalysts.

Substitution Reactions on the Aromatic Ring System

The aromatic ring of this compound is substituted with two groups: a methoxy (-OCH₃) group at position 4 and a butoxycarbonyl (-COOBu) group at position 1. These substituents have opposing electronic effects that influence the regioselectivity of electrophilic aromatic substitution reactions.

Directing Effects of Substituents :

The methoxy group is a potent activating group due to its ability to donate electron density to the ring via resonance (+R effect). This effect increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. It directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the ester group, the methoxy group directs substitution to the ortho positions (C3 and C5).

The butoxycarbonyl group is a deactivating group. The carbonyl carbon withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive. This group directs incoming electrophiles to the meta position (C3 and C5).

The powerful activating and directing effect of the methoxy group dominates over the deactivating, meta-directing effect of the ester group. Consequently, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho to the methoxy group (and meta to the butoxycarbonyl group), which are carbons 3 and 5.

Examples of Electrophilic Aromatic Substitution:

While specific studies on this compound are limited, the reactivity can be inferred from analogous compounds like other p-anisic acid esters.

Halogenation : The bromination of closely related esters like ethyl 4-methoxybenzoate has been shown to yield products such as Ethyl 3-bromo-4-methoxybenzoate. This indicates that the bromine electrophile adds to the position ortho to the activating methoxy group, as predicted. The reaction is typically carried out using a halogenating agent like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.

Nitration : The nitration of benzoate (B1203000) esters, such as methyl benzoate, is a classic example of electrophilic aromatic substitution where the ester group directs the incoming nitro group to the meta position. ma.eduaiinmr.commnstate.eduweebly.comyoutube.com However, in the case of this compound, the activating methoxy group's influence would direct the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, to the 3-position.

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation reactions introduce alkyl and acyl groups, respectively, onto the aromatic ring. miracosta.edumnstate.educerritos.eduyoutube.com For this compound, the reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) would result in substitution at the 3-position. The strong activation by the methoxy group facilitates this reaction, although the deactivating nature of the ester group might require slightly harsher conditions compared to anisole itself.

Reaction TypeElectrophileExpected Major ProductPosition of Substitution
Halogenation (Bromination)Br⁺Butyl 3-bromo-4-methoxybenzoateC3 (ortho to -OCH₃, meta to -COOBu)
NitrationNO₂⁺Butyl 3-nitro-4-methoxybenzoateC3 (ortho to -OCH₃, meta to -COOBu)
Friedel-Crafts AcylationRCO⁺Butyl 3-acyl-4-methoxybenzoateC3 (ortho to -OCH₃, meta to -COOBu)

Influence of External Stimuli on Reaction Kinetics (e.g., Microwave Irradiation)

External stimuli, particularly microwave irradiation, have been shown to significantly influence the kinetics of organic reactions, including those involving esters like this compound. Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netmdpi.comuwlax.edu

The acceleration of reaction rates under microwave irradiation is attributed to a combination of thermal and potentially non-thermal effects.

Thermal Effects : Microwaves transfer energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating that can bypass the limitations of conventional heat transfer through convection. This can result in temperatures higher than the solvent's boiling point in sealed vessels and the formation of localized "hotspots" with temperatures significantly higher than the measured bulk temperature. This efficient heating mechanism increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

Non-Thermal Effects : There is ongoing debate regarding specific "non-thermal" microwave effects. One hypothesis suggests that the oscillating electromagnetic field can interact with polar molecules and transition states. If the transition state of a reaction is more polar than the ground state of the reactants, it will be preferentially stabilized by the microwave field. This stabilization would lower the activation energy (Ea) of the reaction, leading to a significant rate enhancement beyond what is attributable to temperature alone. mdpi.com

Kinetic studies comparing microwave heating to conventional oil-bath heating for various reactions have shown that while many rate enhancements are purely thermal, some reactions exhibit acceleration that cannot be explained by temperature alone, suggesting a non-thermal contribution. mdpi.com For instance, in the synthesis of certain polymers, the rate constant under microwave activation was found to be five times greater than with conventional heating at the same temperature. mdpi.com

In the context of reactions involving this compound, such as the esterification to form the compound or subsequent substitution reactions on its ring, microwave irradiation can drastically reduce reaction times from hours to minutes.

Reaction ParameterConventional Heating (Oil Bath)Microwave IrradiationReference Finding
Reaction TimeHours (e.g., 4-24 h)Minutes (e.g., 5-30 min)Significant reduction in reaction time is a hallmark of MAOS. researchgate.netuwlax.edu
Energy InputHigh (inefficient heat transfer)Low (direct, efficient heating)Microwave synthesis is more energy-efficient. mdpi.com
Activation Energy (Ea)Standard ValuePotentially LoweredStabilization of polar transition states may lower Ea, a non-thermal effect. mdpi.commdpi.com
Product YieldVariableOften HigherRapid heating can minimize the formation of byproducts. researchgate.net

The application of microwave technology represents a significant advancement in green chemistry, offering an efficient and rapid alternative for conducting chemical transformations on compounds like this compound. mdpi.com

Applications in Advanced Materials Science Research

Role as Synthetic Precursors in Complex Organic Molecules

In organic synthesis, the structural components of Butyl 4-methoxybenzoate (B1229959) make it a valuable precursor and building block for more complex molecular architectures. The 4-methoxybenzoyl moiety is a common structural unit in a variety of organic compounds. For instance, the related 4-methoxybenzyl (PMB) ester is widely recognized as a reliable "workhorse" protecting group for carboxylic acids during the intricate total synthesis of natural products and other complex molecules. nih.gov This protecting group is favored because it is stable under many reaction conditions but can be removed when desired. nih.gov

Similarly, benzoate (B1203000) esters with alkyl groups, such as derivatives of Butyl 4-methoxybenzoate, serve as starting materials for functional molecules. A notable example is the use of 4-tert-butylbenzoic acid methyl ester in a condensation reaction with 4-methoxyacetophenone to produce 4-tert-butyl-4'-methoxy dibenzoyl methane. google.com This product is a key component in materials requiring long-wave UVA absorption, highlighting the role of such precursors in creating specialized, high-performance chemicals. google.com The ester and ether functionalities within this compound allow for a range of chemical transformations, enabling its integration into larger, more complex structures.

Polymer Chemistry and Polymer Material Development

The application of this compound and its derivatives is particularly significant in polymer science, where it contributes to monomer design, the synthesis of specialty polymers, and the engineering of materials with precisely controlled properties.

This compound itself is not a traditional monomer. However, it serves as an excellent foundational structure for designing new monomers for controlled polymerization techniques. By introducing a polymerizable group (such as a vinyl, acrylate (B77674), or methacrylate (B99206) moiety) onto the molecule, it can be transformed into a functional monomer.

The butyl ester group is a common feature in monomers used in controlled radical polymerization processes like Atom Transfer Radical Polymerization (ATRP) and nitroxide-mediated polymerization (NMP). pusan.ac.krcmu.edu For example, monomers like n-butyl methacrylate and tert-butyl acrylate are frequently used to create well-defined block copolymers. cmu.eduelsevierpure.com The design of a di-tert-butyl acrylate monomer has been reported for controlled radical photopolymerization, which allows for the synthesis of polymers with a high density of carboxylic acid groups after hydrolysis of the ester. pusan.ac.kr A monomer derived from this compound would introduce a rigid, UV-stable aromatic core and a methoxy (B1213986) group, which can influence the polarity, solubility, and thermal properties of the resulting polymer.

Monomers containing butyl ester groups are integral to the synthesis of a wide array of specialty polymers and coatings. Butyl acrylate, for instance, is a key component in the production of poly(butyl acrylate)-graft-polystyrene, which is used to create transparent and impact-resistant polymer blends. mdpi.com Copolymers of butyl methacrylate are also synthesized to achieve specific thermal and mechanical properties. researchgate.net

By functionalizing this compound into a polymerizable monomer, it can be incorporated into polymer chains to impart specific attributes. The 4-methoxybenzoate group offers inherent UV-absorbing properties, which could be leveraged to create UV-protective coatings. The butyl chain enhances polymer flexibility and solubility in nonpolar solvents, while the aromatic ring increases the polymer's glass transition temperature (Tg) and thermal stability. This combination of properties is highly desirable for developing advanced coatings, specialty plastics, and high-performance adhesives.

The true potential of this compound in materials science lies in the ability to use its distinct chemical features to tailor the final properties of a material. Each part of the molecule—the butyl group, the methoxy group, and the phenyl ring—plays a specific role.

Butyl Group: The flexible n-butyl chain acts as an internal plasticizer, lowering the glass transition temperature and increasing the elasticity of the polymer. In contrast, a bulky tert-butyl group can increase the Tg and improve thermal stability, as seen in poly(t-butyl methacrylate-b-isoprene-b-t-butyl methacrylate) block copolymers. elsevierpure.com

Phenyl Ring: The rigid aromatic ring provides mechanical strength, thermal stability, and chemical resistance. Its presence in the polymer backbone increases the material's hardness and stiffness.

Methoxy Group: As an electron-donating group, the methoxy substituent increases the polarity of the monomer, which can affect solubility and adhesion properties. It also influences the refractive index and electronic properties of the material.

The following table summarizes the properties of polymers synthesized from monomers containing structural elements similar to those in this compound, illustrating how these components contribute to the final material characteristics.

Polymer SystemKey Monomer(s)Resulting Material PropertiesReference
Poly(t-butyl methacrylate-b-isoprene-b-t-butyl methacrylate)t-butyl methacrylate, IsopreneMicrophase-separated morphology with a high glass transition temperature (approx. 120°C) for the acrylic phase. elsevierpure.com
Poly(butyl acrylate)-graft-polystyrene blendsButyl acrylate, StyreneTransparent films with a tensile strength of ~22 MPa and elongation at break of ~3%. mdpi.com
Copolymers of 4-benzyloxyphenylmethacrylate and butyl methacrylate4-benzyloxyphenylmethacrylate, Butyl methacrylateSoluble in polar aprotic solvents; thermal behavior and molecular weight depend on copolymer composition. researchgate.net

Potential in Non-Linear Optical (NLO) Material Development

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics, telecommunications, and optical computing. jhuapl.edu A key requirement for second-order NLO activity is a molecular structure with a high degree of asymmetry and a significant difference in electron density, often achieved through "push-pull" systems where an electron-donating group and an electron-accepting group are connected by a conjugated π-system. nih.gov

This compound possesses the fundamental characteristics of a push-pull system. The methoxy group (-OCH₃) is a strong electron donor, while the ester group (-COOBu) is a moderate electron acceptor. These two groups are situated at opposite ends of the benzene (B151609) ring, creating a natural dipole moment and potential for NLO activity.

Research into NLO polymers has demonstrated the effectiveness of the benzoate structure. For example, a polymer containing a benzoate backbone, poly(2,5-bis(but-2-ynyloxy) benzoate), was functionalized with a push-pull chromophore and exhibited outstanding and stable second-harmonic generation (SHG) effects. nih.gov The macroscopic NLO coefficients for this material were found to be exceptionally high, as detailed in the table below.

NLO PropertyReported Value (pm V⁻¹)
Macroscopic NLO coefficient (χ(2)zzz)280 ± 10
Macroscopic NLO coefficient (χ(2)zxx)100 ± 10

Data from a study on a benzoate-containing polymer system. nih.gov

These findings suggest that polymers incorporating the this compound structure, or its derivatives, could be promising candidates for the development of new, processable NLO materials. The inherent electronic asymmetry of the molecule provides a strong foundation for engineering materials with significant second-order optical non-linearity.

Environmental Transformation and Biodegradation Studies

Photodegradation Pathways in Aquatic Environments

In aquatic environments, Butyl 4-methoxybenzoate (B1229959) is subject to photodegradation, a process driven by sunlight. However, studies have shown that it is relatively stable against direct photolysis by sunlight. nih.gov The primary mechanisms of its photochemical transformation involve reactions with hydroxyl radicals (•OH), which are highly reactive species naturally present in sunlit waters. The interaction with these radicals can lead to the addition of hydroxyl groups to the aromatic ring or the abstraction of hydrogen atoms. nih.gov

The principal photodegradation pathway of Butyl 4-methoxybenzoate leads to the formation of several transformation products. The most significant of these is p-hydroxybenzoic acid (PHBA), resulting from the cleavage of the ester bond. nih.govnih.gov Further degradation of PHBA can occur, leading to the formation of hydroquinone (B1673460) and phenol. nih.gov Additionally, hydroxylation of the butylparaben (B1668127) molecule can result in the formation of 1-hydroxy butylparaben and dihydroxy butylparaben. nih.gov The rate of photodegradation can be influenced by various environmental factors, including the pH of the water.

ProcessKey ReactantsMajor Transformation ProductsInfluencing Factors
PhotodegradationThis compound, Hydroxyl radicals (•OH)p-Hydroxybenzoic acid (PHBA), Hydroquinone, Phenol, 1-hydroxy butylparaben, Dihydroxy butylparabenpH, Sunlight intensity

Enzymatic Biodegradation Mechanisms

Biodegradation is a key process in the removal of this compound from the environment, primarily mediated by microbial enzymes. The initial and most critical step in its biodegradation is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterases, which are ubiquitous in various microorganisms. The hydrolysis of this compound yields p-hydroxybenzoic acid (PHBA) and butanol. nih.govresearchgate.net This enzymatic cleavage is a crucial detoxification step, as it breaks down the parent compound into more readily degradable intermediates.

Following the initial hydrolysis to PHBA, further degradation of the aromatic ring is facilitated by specific monooxygenases. One of the key enzymes involved in this process is 4-hydroxybenzoate (B8730719) 3-monooxygenase. This flavoprotein enzyme catalyzes the regioselective hydroxylation of 4-hydroxybenzoate to form 3,4-dihydroxybenzoate (protocatechuate). ebi.ac.ukmdpi.comwikipedia.org This step is critical as it prepares the aromatic ring for subsequent cleavage. The protocatechuate then enters central metabolic pathways, such as the β-ketoadipate pathway, where it is further broken down into intermediates of the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov The mechanism of 4-hydroxybenzoate 3-monooxygenase involves the use of molecular oxygen and a reducing equivalent, typically NADPH, to incorporate one atom of oxygen into the substrate. ebi.ac.ukwikipedia.org

The biodegradation of this compound is carried out by diverse microbial communities present in environments such as wastewater treatment plants and river water. nih.govdaneshyari.com The composition and dynamics of these communities play a significant role in the efficiency of degradation. Several bacterial genera have been identified as being capable of degrading parabens. For instance, species of Pseudomonas and Enterobacter have been shown to effectively degrade parabens, utilizing them as a source of carbon and energy. researchgate.net

In activated sludge systems, biodegradation is the primary mechanism for paraben removal. researchgate.netnih.gov The dynamics of the microbial community in these systems can be influenced by factors such as the concentration of the paraben, the microbial biomass concentration (MLSS), temperature, and pH. researchgate.netnih.gov Studies on microbial communities in wastewater treatment plants have shown that while the influent microbial diversity can fluctuate seasonally, the activated sludge community tends to be more stable. 129.15.40 The presence of a stable and adapted microbial community is crucial for the consistent and efficient removal of this compound during wastewater treatment.

Degradation StepEnzyme ClassSpecific Enzyme ExampleSubstrateProductKey Microbial Genera
Ester HydrolysisEsterasesCarboxylesterasesThis compoundp-Hydroxybenzoic acid (PHBA) + ButanolPseudomonas, Enterobacter
Aromatic Ring HydroxylationMonooxygenases4-hydroxybenzoate 3-monooxygenasep-Hydroxybenzoic acid (PHBA)3,4-Dihydroxybenzoate (Protocatechuate)Pseudomonas, Pseudarthrobacter

Environmental Fate Modeling and Transformation Product Identification

Modeling the environmental fate of this compound helps in predicting its persistence and potential exposure levels in different environmental compartments. Biodegradation in river water has been identified as a significant removal pathway, although the rate can vary depending on the specific microbial community present at different sites and times. nih.gov

The primary transformation products identified during both photodegradation and biodegradation are consistent. p-Hydroxybenzoic acid (PHBA) is the major initial breakdown product in both processes. nih.govnih.gov Subsequent degradation leads to the formation of simpler aromatic compounds like hydroquinone and phenol, and eventually to intermediates of central metabolic pathways. nih.gov In some biodegradation scenarios within activated sludge, a transesterification reaction has been observed, where this compound is transformed into methylparaben in the presence of trace amounts of methanol. researchgate.netnih.gov The identification of these transformation products is crucial for a comprehensive understanding of the environmental impact of this compound, as the toxicity of the degradation products may differ from the parent compound.

Synthesis and Academic Utility of Derivatives and Analogs

Synthesis of Substituted Butyl Benzoates for Comparative Studies

The synthesis of substituted butyl benzoates is crucial for comparative studies that aim to understand structure-activity relationships. General methods for synthesizing benzoate (B1203000) esters, including butyl benzoate, often involve the esterification of the corresponding benzoic acid with an alcohol in the presence of an acid catalyst. ijsdr.orgmdpi.com A common laboratory and industrial method is the Fischer esterification, which combines an organic acid (like benzoic acid) with an alcohol (like n-butanol) using a strong acid catalyst such as sulfuric acid. ijsdr.org To improve reaction times and align with green chemistry principles, microwave-assisted synthesis has been employed, significantly reducing reaction times from 45 minutes (conventional heating) to as little as 6 minutes. ijsdr.org

For comparative studies, researchers systematically vary the substituents on the benzene (B151609) ring or the ester alkyl chain. For instance, in research investigating the binding of parabens (alkyl esters of p-hydroxybenzoic acid) to the estrogen receptor (ERα), a series of parabens with different halogen and alkyl substitutions were synthesized. longwood.edu These comparative analyses revealed that while the substituted parabens could bind to the receptor, they were unable to activate it, functioning as antagonists. longwood.edu Such studies are vital for understanding how small structural modifications can dramatically alter the biological activity of a compound.

Table 1: Examples of Synthesized Substituted Parabens for Estrogen Receptor Binding Studies longwood.edu

3-Position Substituent5-Position Substituent4-Position SubstituentAlkyl ChainReceptor Interaction
ClClHButylAntagonist
BrBrHButylAntagonist
IIHButylAntagonist
CH₃CH₃HButylAntagonist

Functionalized Butyl 4-methoxybenzoate (B1229959) Derivatives for Targeted Research

Functionalization of the Butyl 4-methoxybenzoate structure allows for the creation of derivatives with tailored properties for specific research purposes. A key example is isotopic labeling, where hydrogen atoms are replaced with deuterium (B1214612). Iridium-catalyzed ortho-directed deuterium labeling has been successfully applied to aromatic esters, including tert-butyl 4-methoxybenzoate. mdpi.com This process allows for the selective incorporation of deuterium atoms at the positions ortho to the ester group, creating labeled molecules that can be used as tracers in metabolic studies or as standards in mass spectrometry-based assays. mdpi.com

Beyond labeling, functional groups are added to the benzoate scaffold to create novel compounds with specific biological or material properties. For example, butyl rubber has been functionalized by grafting maleic anhydride (B1165640) (MA) or styrene-maleic anhydride (SMA) onto the polymer backbone. mdpi.com This modification introduces polar ester and anhydride functionalities to the nonpolar polymer, creating graft copolymers (IIR-g-MA) that can be used as impact modifiers for engineering plastics like Nylon-6. mdpi.com In medicinal chemistry, the core structure of benzoic acid esters is modified to develop new therapeutic agents. Researchers have synthesized a series of benzoate compounds, modifying the amino and alkyl groups, to evaluate their potential as local anesthetics. rsc.org

Structural Analogs in Interdisciplinary Chemical Research (e.g., Coumarin-Based Esters)

Structural analogs of this compound are widely explored in interdisciplinary research, with coumarin-based esters serving as a prominent example. Coumarins are a class of compounds containing a benzopyrone scaffold that can be esterified with various benzoic acids to create hybrid molecules. These analogs are investigated for their potential in medicinal chemistry and materials science. For instance, 2-Oxo-2H-chromen-7-yl 4-tert-butylbenzoate is a synthesized structural analog where a coumarin (B35378) moiety replaces the butyl group of a benzoate ester. nih.gov

In the field of oncology, coumarin-based analogs have been designed as anti-breast cancer agents. nih.gov A structure-activity relationship (SAR) study demonstrated that introducing a benzoate substituent at position-4 of the coumarin scaffold could potentiate its anticancer activity. nih.gov Specifically, an unsubstituted benzoate on the coumarin core showed superior selectivity against the MCF-7 breast cancer cell line. nih.gov These neoflavonoids, or 4-arylcoumarins, are designed to mimic the activity of potent anticancer agents like combretastatin (B1194345) by inhibiting microtubule assembly and inducing apoptosis in cancer cells. researchgate.net The synthetic strategy often involves coupling reactions, such as the Suzuki or Stille reactions, to attach the substituted phenyl (benzoate-derived) ring to the coumarin core. researchgate.net

Table 2: Examples of Coumarin-Based Analogs in Cancer Research nih.gov

CompoundDescriptionTarget Cell LineIC₅₀ (µM)
2Coumarin with unsubstituted benzoate at C4MCF-76.0
8Coumarin derivativeMCF-75.8
10Coumarin derivativeMDA-MB-2312.3
12Coumarin derivativeMDA-MB-2313.5
14Coumarin derivativeMDA-MB-2311.9

Applications of Related Esters in Diverse Research Fields

Esters that are structurally related to this compound find applications across a wide spectrum of scientific disciplines. Their utility stems from the versatility of the ester functional group and the ability to modify both the acid and alcohol components.

Antimicrobial Research : Various benzoic acid and cinnamic acid esters have been synthesized and tested for their antifungal activity against pathogens like Candida albicans. researcher.life Phthalimide and N-phthaloylglycine esters containing butyl and aryl groups have also been investigated for their antimicrobial properties against both bacteria and fungi, with some derivatives showing synergistic effects when combined with existing antibiotics like Chloramphenicol. mdpi.com

Medicinal Chemistry : Pregnenolone derivatives incorporating an ester moiety have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. researcher.life In other research, 2-phenoxyethyl 4-methoxybenzoate and 2-phenoxyethyl 4-tert-butylbenzoate were prepared as part of a study on the biological activities of aromatic esters, with some showing significant antioxidant properties. najah.edu

Polymer and Materials Science : In polymer chemistry, butyl esters are incorporated into larger structures to modify material properties. Butyl rubber, a copolymer of isobutylene (B52900) and isoprene, can be chemically modified with moieties like maleic anhydride to enhance its compatibility with other polymers for creating advanced blends and composites. mdpi.com

Natural Product Synthesis : Butyl glycopyranosides, which contain an ester linkage, serve as precursors in the synthesis of natural product analogs. For example, butyl-3,6-anhydro-5-O-benzoyl-D-mannofuranosides have been used as starting materials in a synthetic approach to furanodictines and related compounds. acs.org

Emerging Research Avenues and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and molecular design. aip.org For Butyl 4-methoxybenzoate (B1229959), these computational tools offer powerful new approaches to design novel derivatives and optimize its synthesis.

Compound Design: ML models can be trained on large datasets of existing fragrance molecules to identify the key structural, geometrical, and physicochemical descriptors that determine a molecule's scent and performance characteristics. mdpi.com By applying these learned principles, algorithms can design novel benzoate (B1203000) ester derivatives with potentially enhanced properties, such as greater stability, different scent profiles, or improved solubility. This computer-aided molecular design (CAMD) approach can significantly accelerate the discovery of new fragrance ingredients by pre-screening virtual compounds before committing to resource-intensive laboratory synthesis. mdpi.com

Synthetic Route Optimization: The traditional Fischer-Speier esterification process used to produce Butyl 4-methoxybenzoate can be systematically optimized using ML. Algorithms can analyze vast parameter spaces to identify the ideal reaction conditions for maximizing yield and minimizing byproducts. beilstein-journals.org This involves building predictive models based on experimental data that correlate inputs with reaction outcomes. rsc.org For instance, an ML model could predict the final yield of this compound based on variations in these parameters, guiding chemists toward the most efficient synthetic protocols and reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgnih.gov

Table 1: Application of AI/ML in this compound Synthesis
Application AreaAI/ML TechniqueInput Parameters (Examples)Predicted OutcomePotential Benefit
Compound DesignQuantitative Structure-Activity Relationship (QSAR)Molecular weight, LogP, Dipole moment, Steric hindranceScent profile, Stability, Skin sensitization potentialRapid discovery of novel fragrance derivatives. mdpi.com
Synthetic Route OptimizationRegression Models (e.g., Random Forest, Neural Networks)Temperature, Catalyst concentration, Reactant molar ratio, Reaction timeReaction yield, Purity, Conversion rateIncreased efficiency and reduced development time. rsc.orgnih.gov
Catalyst DiscoveryGenerative ModelsAtomic properties, Known catalyst structuresNovel catalyst structures with high predicted activityIdentification of more efficient or sustainable catalysts.

Advanced In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanism of the esterification reaction that produces this compound is crucial for process control and optimization. Advanced in-situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, allow for real-time monitoring of the chemical transformation without disrupting the reaction. researchgate.net

This process analytical technology (PAT) provides a continuous stream of data, enabling a detailed understanding of the reaction's progress. researchgate.net During the synthesis of this compound from p-anisic acid and butanol, specific vibrational bands corresponding to the reactants and products can be tracked over time. For example, the disappearance of the carboxylic acid O-H stretch from p-anisic acid and the appearance of the ester C-O stretch of this compound can be quantitatively monitored. chemrxiv.org

This real-time data allows for the precise determination of reaction endpoints, the identification of reaction intermediates, and the calculation of kinetic parameters like the rate constant and activation energy. nih.govucr.ac.cr Such detailed mechanistic insights are invaluable for optimizing reaction conditions, ensuring consistent product quality, and preventing the formation of impurities.

Table 2: In-situ Spectroscopic Markers for this compound Synthesis
MoleculeFunctional GroupSpectroscopic TechniqueCharacteristic Band (Approximate)Trend During Reaction
p-Anisic Acid (Reactant)Carboxyl C=OFTIR/Raman1680-1710 cm⁻¹Decreases
Butanol (Reactant)Alcohol O-HFTIR3200-3600 cm⁻¹ (broad)Decreases
This compound (Product)Ester C=OFTIR/Raman1715-1735 cm⁻¹Increases
This compound (Product)Ester C-OFTIR1100-1300 cm⁻¹Increases
Water (Byproduct)O-H Bend/StretchFTIR1640 cm⁻¹, 3400 cm⁻¹ (broad)Increases

High-Throughput Screening for Novel Reactivity and Applications

High-throughput screening (HTS) is an automated methodology that enables the rapid testing of a large number of substances for a specific property. nih.govresearchgate.net While this compound is well-established in the fragrance industry, HTS opens the door to discovering entirely new applications and reactivities for the compound and its derivatives.

By screening this compound against large libraries of biological targets, such as enzymes or cellular receptors, researchers could uncover previously unknown bioactivities. This could lead to applications in pharmaceuticals, agrochemicals, or as a specialized biochemical probe.

Furthermore, HTS can be employed to explore the chemical reactivity of this compound under a wide array of conditions. Miniaturized and parallel reactor platforms can be used to test the compound against diverse catalysts, solvents, and reactants simultaneously. This approach could reveal novel, synthetically useful transformations or identify conditions where the ester can participate in unexpected catalytic cycles. The data generated from such screenings can also be used to train the ML models discussed previously, creating a powerful feedback loop for discovery. researchgate.net

Table 3: Potential High-Throughput Screening Campaigns for this compound
Screening GoalAssay TypeExample Targets/ConditionsPotential Outcome
Discover New Biological ApplicationsEnzyme Inhibition AssaysProteases, Lipases, KinasesIdentification as a novel enzyme inhibitor.
Discover New Biological ApplicationsCell-Based AssaysCancer cell lines, Bacterial culturesDiscovery of cytotoxic or antimicrobial properties.
Explore Novel Chemical ReactivityCatalyst ScreeningTransition metal catalysts, OrganocatalystsNew catalytic transformations using the benzoate moiety.
Explore Novel Chemical ReactivityReaction Condition ScreeningVarious solvents, temperatures, and pressuresUncovering unexpected degradation or transformation pathways.

Sustainable and Biorenewable Routes for Benzoate Ester Production

The principles of green chemistry are increasingly guiding the synthesis of commercial chemicals, with a focus on reducing waste, using renewable resources, and employing safer chemical processes. premiumbeautynews.com The production of this compound is well-suited for these innovations.

A key area of development is the use of biorenewable feedstocks. The precursor, p-anisic acid (also known as 4-methoxybenzoic acid), can be derived from natural sources. It is found in anise and can be synthesized from anethole, a compound abundant in the essential oils of anise and fennel. foreverest.net Research is also exploring the conversion of biorenewable platform chemicals, such as those derived from monoterpenes (e.g., p-cymene (B1678584) from turpentine), into p-anisic acid through catalytic aerobic oxidation. nih.gov

Another major advancement is the use of enzymatic catalysis for the esterification step. Lipases are enzymes that can efficiently catalyze the formation of esters under mild conditions (lower temperature and pressure) compared to traditional acid catalysis. researchgate.netnih.gov This biocatalytic approach avoids the use of corrosive mineral acids and can lead to higher selectivity and easier product purification. researchgate.netingentaconnect.com The use of immobilized enzymes further enhances sustainability by allowing the catalyst to be easily recovered and reused for multiple reaction cycles. nih.gov

Table 4: Comparison of Synthetic Routes to this compound
ParameterTraditional Fischer-Speier EsterificationEnzymatic (Biocatalytic) Esterification
CatalystStrong mineral acid (e.g., H₂SO₄)Lipase (e.g., Novozym 435) nih.gov
Precursor SourcePetrochemical-derived p-anisic acidBiorenewable p-anisic acid (from anethole, etc.) foreverest.net
Reaction TemperatureHigh (often reflux)Mild (e.g., 40-80°C) nih.gov
SolventOften excess alcohol or hydrocarbon (for water removal)Can be solvent-free or in green solvents. personalcaremagazine.com
Byproducts/WasteAcidic waste, requires neutralizationMinimal, biodegradable catalyst
SustainabilityLowerHigher

Q & A

Q. What are the standard synthesis protocols for preparing solid-state metal complexes of butyl 4-methoxybenzoate?

  • Methodology : Solid-state metal complexes (e.g., Mn, Ni, Cu, La) are synthesized by reacting metal salts (e.g., nitrates or chlorides) with sodium 4-methoxybenzoate in aqueous or ethanol-water solutions. The reaction mixture is refluxed, filtered, and dried to obtain crystalline products. Characterization involves elemental analysis, complexometric titration, and X-ray powder diffractometry (XRD) to confirm stoichiometry and crystallinity . For lanthanide complexes (La, Ce, Pr), stoichiometric ratios (e.g., ML₃·nH₂O) are verified via thermogravimetric analysis (TGA) and infrared (IR) spectroscopy .

Q. How is infrared spectroscopy used to determine the coordination mode of 4-methoxybenzoate in metal complexes?

  • Methodology : IR spectroscopy focuses on the carboxylate group’s antisymmetric (νas) and symmetric (νsym) stretching vibrations in the 1700–1400 cm⁻¹ range. For ionic bonding (e.g., sodium salt), νas and νsym appear at 1543 cm⁻¹ and 1416 cm⁻¹, respectively. In metal complexes, a decrease in Δν (νas − νsym) indicates bidentate or bridging coordination. For example, lanthanide complexes show Δν values consistent with bidentate bonding with incomplete carboxylate bond equalization .

Q. What thermal analysis techniques are employed to study hydration states and decomposition pathways?

  • Methodology : Simultaneous thermogravimetry–differential thermal analysis (TG-DTA) and differential scanning calorimetry (DSC) are used to identify dehydration steps (e.g., loss of lattice water in La complexes at 100–200°C) and thermal decomposition (e.g., ligand combustion above 300°C). Mass loss data from TG curves are correlated with theoretical hydration states (e.g., ML₃·2H₂O for La) .

Advanced Research Questions

Q. How can computational methods validate the vibrational spectra and geometry of 4-methoxybenzoate complexes?

  • Methodology : Theoretical IR spectra are calculated using ab initio Hartree-Fock methods (e.g., Gaussian 98) with split-valence basis sets (e.g., lanL2DZ). Geometry optimization of the ligand and metal complexes is performed without constraints, and computed vibrational frequencies are compared to experimental IR data to confirm coordination modes. For instance, lanthanum 4-methoxybenzoate’s optimized structure matches experimental bidentate bonding .

Q. What kinetic models are applied to analyze thermal decomposition mechanisms?

  • Methodology : Non-isothermal kinetic analysis (e.g., Flynn-Wall-Ozawa method) is used to calculate activation energies (Ea) for decomposition steps. For example, Cu(4-MeO-Bz)₂·H₂O decomposes in two stages: dehydration (Ea ≈ 80 kJ/mol) and ligand oxidation (Ea ≈ 120 kJ/mol). Rate constants and reaction orders are derived from TG-DTA data to propose decomposition pathways .

Q. How can contradictions in coordination site assignments be resolved?

  • Methodology : Discrepancies between IR and XRD data (e.g., ionic vs. covalent bonding) are addressed using complementary techniques:
  • XRD : Confirms crystalline structure and metal-ligand ratios (e.g., isomorphous La and Pr complexes) .
  • IR + Computational Modeling : Differentiates ionic (high Δν) vs. covalent (low Δν) bonding .
  • Thermal Analysis : Correlates dehydration steps with structural stability .

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